molecular formula C9H9ClF2O4S B13286733 [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride

Cat. No.: B13286733
M. Wt: 286.68 g/mol
InChI Key: ARTPVMLMNAVHCM-UHFFFAOYSA-N
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Description

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride is a specialized sulfonyl chloride intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. Its core research value lies in its application as a key building block for the synthesis of more complex molecules, such as sulfonamides or sulfonate esters, which are privileged structures in pharmaceutical discovery . The compound features a difluoromethoxy group adjacent to a methoxy group on its phenyl ring. The incorporation of fluorine atoms, particularly in the form of a difluoromethoxy group, is a established strategy in drug design to fine-tune the physicochemical properties of lead compounds . The difluoromethoxy group can enhance metabolic stability and modulate lipophilicity compared to a standard methoxy group, potentially leading to improved pharmacokinetic profiles . This makes the compound a valuable reagent for researchers aiming to introduce these fluorinated motifs into target molecules, thereby exploring structure-activity relationships and optimizing the potency and drug-like properties of new chemical entities.

Properties

Molecular Formula

C9H9ClF2O4S

Molecular Weight

286.68 g/mol

IUPAC Name

[3-(difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H9ClF2O4S/c1-15-7-3-2-6(5-17(10,13)14)4-8(7)16-9(11)12/h2-4,9H,5H2,1H3

InChI Key

ARTPVMLMNAVHCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Methodology:

  • Starting Material: 3-Hydroxy-4-methoxyphenyl derivatives or substituted phenols.
  • Functionalization: Introduction of the difluoromethoxy group via nucleophilic substitution using difluoromethylating agents such as difluoromethyl halides or via direct fluorination methods.
  • Key Reagents: Trichloromethoxybenzene derivatives or chlorodifluoromethoxy precursors, as indicated in patent CN104119238A, which describes selective fluorination of chlorinated aromatic compounds using hydrogen fluoride (HF) under controlled conditions to yield chlorodifluoromethoxy derivatives.

Example:

Conversion to the Sulfonyl Chloride

Once the aromatic precursor is prepared, the next step involves introducing the methanesulfonyl chloride group onto the phenyl ring.

Methodology:

  • Sulfonylation: Reacting the phenolic derivative with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine.
  • Reaction Conditions: Usually carried out at low temperatures (0–25°C) to control reactivity and prevent side reactions.
  • Reaction Pathway:
    • The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.
    • This results in the formation of the sulfonate ester, which can be further chlorinated to form the sulfonyl chloride if necessary.

Notes:

  • The process may involve initial protection of other reactive groups to ensure regioselectivity.
  • The use of dry solvents like dichloromethane (DCM) and inert atmospheres (nitrogen or argon) is standard to prevent hydrolysis of the sulfonyl chloride.

Final Chlorination to Form the Sulfonyl Chloride

The last step involves converting the sulfonate ester into the sulfonyl chloride:

  • Chlorination: Treatment of the sulfonate intermediate with reagents like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).
  • Reaction Conditions: Typically heated under reflux with excess SOCl₂ or PCl₃, with byproducts removed under reduced pressure.
  • Outcome: Formation of [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride with high purity.

Alternative Approaches:

  • Direct chlorination of the sulfonic acid or sulfonate intermediate using chlorinating agents in the presence of catalysts to improve yield and selectivity.

Optimization and Yield Enhancement

Research indicates that process parameters such as temperature, molar ratios, and reaction time critically influence yield and purity:

  • Temperature: Maintaining low temperatures during sulfonylation minimizes side reactions.
  • Reagent Ratios: Excess methanesulfonyl chloride and chlorinating agents ensure complete conversion.
  • Purification: Crystallization or chromatography techniques are employed post-reaction to isolate the final compound.

Summary Data Table of Preparation Methods

Step Starting Material Reagents Conditions Key Features References
Aromatic fluorination Chlorodifluoromethoxybenzene derivatives Anhydrous HF, catalysts (perfluoro sulfonic acids) 80–110°C, pressure 0.5–5 MPa Selective fluorination, high yield
Phenolic sulfonylation Phenolic precursor Methanesulfonyl chloride, pyridine/triethylamine 0–25°C, dry DCM Regioselective sulfonylation
Chlorination Sulfonate ester SOCl₂ or PCl₃ Reflux, inert atmosphere Conversion to sulfonyl chloride Standard organic synthesis

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Conditions: Anhydrous conditions, controlled temperature

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The difluoromethoxy and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride with structurally related sulfonyl chlorides is presented below, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) CAS Number Key Features
This compound 3-OCF₂H, 4-OCH₃ ~264.65 (calculated) Not available Balanced electron-withdrawing (OCF₂H) and electron-donating (OCH₃) groups.
(4-Methoxyphenyl)methanesulfonyl chloride 4-OCH₃ 220.67 110661-59-1 Electron-donating methoxy group enhances stability but reduces reactivity.
4-(Trifluoromethoxy)phenylmethanesulfonyl chloride 4-OCF₃ ~264.66 (calculated) Not available Strong electron-withdrawing OCF₃ group increases electrophilicity.
(3,4-Dichlorophenyl)methanesulfonyl chloride 3-Cl, 4-Cl 263.54 85952-30-3 Electron-withdrawing Cl groups improve stability but reduce solubility.
[3-(4-Methoxyphenoxy)Phenyl]sulfonyl chloride 3-(4-OCH₃-C₆H₄-O-) 298.74 874959-95-2 Bulky substituent reduces reactivity; enhances lipophilicity.

Research Findings and Trends

  • Synthetic Routes : Analogous compounds in and are synthesized via nucleophilic substitution or oxidation reactions. For example, (3-(Cyclopentyloxy)-4-methoxyphenyl)methanesulfonyl chloride in was prepared using DMF and amines at 90°C, suggesting similar conditions could apply to the target compound .
  • Regulatory Considerations: Fluorinated sulfonyl chlorides are increasingly prioritized in drug discovery due to improved pharmacokinetic profiles, as noted in and .

Biological Activity

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a methanesulfonyl chloride moiety attached to a difluoromethoxy and methoxy-substituted phenyl group. The structural formula can be represented as follows:

C9H8ClF2O3S\text{C}_9\text{H}_8\text{ClF}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide. Sulfonamides are known for their antibacterial properties, inhibiting bacterial growth by interfering with folate synthesis. Additionally, the presence of difluoromethoxy and methoxy groups may enhance lipophilicity and cellular uptake.

Antibacterial Activity

Research has demonstrated that compounds with similar sulfonamide structures exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antibacterial efficacy of novel sulfonamides against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Antiviral Activity

There is emerging evidence suggesting that certain derivatives of sulfonamides possess antiviral properties. For example, compounds with similar frameworks have been reported to inhibit respiratory syncytial virus (RSV) replication, indicating potential therapeutic applications in viral infections .

Case Studies

Case Study 1: Antibacterial Screening
A series of experiments were conducted to evaluate the antibacterial activity of this compound against various bacterial strains. The results are summarized in Table 1.

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
E. coli31 ± 0.127.81
S. aureus28 ± 0.1010.00
K. pneumoniae25 ± 0.1512.50
B. subtilisInactive-

Case Study 2: Antiviral Activity
In a separate study focusing on antiviral properties, derivatives similar to this compound were tested for their ability to inhibit RSV replication. The findings indicated a significant reduction in viral load at concentrations as low as 10 μM, suggesting a promising avenue for further investigation into its antiviral potential .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of sulfonamide compounds, revealing that modifications in the aromatic ring can significantly influence biological activity. The incorporation of fluorine atoms has been shown to enhance antibacterial potency while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride?

  • Methodology : Synthesis typically involves chlorosulfonation of the parent aromatic compound. A multi-step approach may include:

Functional Group Introduction : Introduce the difluoromethoxy and methoxy groups via nucleophilic substitution or oxidation reactions.

Sulfonation : React the intermediate with chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) to form the sulfonic acid derivative.

Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

  • Key Considerations : Monitor reaction temperatures (e.g., 0–5°C during sulfonation to avoid side reactions) and stoichiometry to ensure regioselectivity, especially with electron-donating groups like methoxy .

Q. How can this compound be characterized spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent effects. The difluoromethoxy group (-OCF₂H) splits signals due to coupling with fluorine (e.g., doublets or triplets in ¹H NMR). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) and aryl ether (C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides release HCl upon hydrolysis .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, which can cause burns .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives via nucleophilic substitution?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states in SN₂ mechanisms .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate reactions with sterically hindered nucleophiles (e.g., bulky amines) .
  • Kinetic Studies : Vary temperature (e.g., 25°C vs. 60°C) and monitor reaction progress via TLC or HPLC to identify optimal yields .

Q. How to resolve contradictions in spectroscopic data caused by substituent effects?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the difluoromethoxy and methoxy groups. For example, HSQC correlates ¹H-¹³C couplings to distinguish adjacent protons .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
  • X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtainable .

Q. What are the applications of this compound in medicinal chemistry research?

  • Methodology :

  • Protease Inhibitor Design : The sulfonyl chloride reacts with serine residues in enzyme active sites (e.g., trypsin-like proteases) to form covalent inhibitors .
  • Prodrug Synthesis : Couple with amines or alcohols to create sulfonamide/sulfonate prodrugs with improved bioavailability .
  • Structure-Activity Relationship (SAR) Studies : Modify the difluoromethoxy/methoxy substituents to evaluate effects on target binding (e.g., fluorination for enhanced metabolic stability) .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Methodology :

  • Hydrolysis Kinetics : Monitor degradation rates in buffered solutions (pH 1–14) via HPLC. Sulfonyl chlorides hydrolyze rapidly in aqueous base (pH >10) to sulfonic acids .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen; decomposition temperatures inform storage guidelines .

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